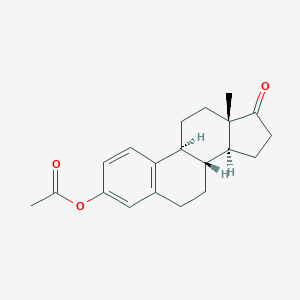

Estrone acetate

Descripción general

Descripción

Estrone acetate is a semisynthetic, steroidal estrogen It is an ester of estrone, a naturally occurring estrogenThe compound is characterized by its chemical formula C20H24O3 and a molar mass of 312.409 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Estrone acetate can be synthesized through the esterification of estrone with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 50-60°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Análisis De Reacciones Químicas

Oxidation and Functionalization Reactions

Estrone acetate undergoes regioselective oxidation and functionalization at the C9 and C11 positions:

Epoxidation at C9

-

Reagents : Oxone™ (2.36 g) in CH<sub>2</sub>Cl<sub>2</sub>/acetone with tetraethylammonium chloride (TEAC) .

-

Product : 9α-Hydroxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (4 ).

-

Conditions : Reaction stirred on ice for 7 hours, purified via column chromatography (EA/PE 1:4) .

Nitration at C11

-

Reagents : Nitric acid (HNO<sub>3</sub>) in acetic acid at room temperature .

-

Product : 9α-Hydroxy-11β-nitrooxy-17-oxoestra-1,3,5(10)-trien-3-yl acetate (5 ).

-

Key Feature : Introduction of a nitrooxy group enhances antiproliferative activity against cancer cell lines (IC<sub>50</sub> = 12.7–22.4 μM) .

Aromatization and Ring Modification

This compound serves as a precursor for synthesizing C-ring oxidized derivatives:

Formation of 9(11)-Dehydro Derivatives

-

Product : 17-Oxoestra-1,3,5(10),9(11)-trien-3-yl acetate (6 ).

-

Application : Intermediate for further functionalization in steroid-based drug discovery .

Alternative Synthetic Routes

Patented methods highlight scalable industrial synthesis:

Mechanistic Insights

-

Diels-Alder Reactions : this compound participates in enantioselective cycloadditions catalyzed by amidinium ions or Ti-TADDOLates, enabling efficient synthesis of estrone analogs .

-

Click Chemistry : Core-modified estrone alkynes (e.g., 9 , 10 ) undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form heterodimers with high yields (87–94%) .

Stability and Reactivity

Aplicaciones Científicas De Investigación

Estrone acetate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds and derivatives.

Biology: Studied for its role in hormone regulation and its effects on cellular processes.

Medicine: Investigated for its potential in hormone replacement therapy, particularly in postmenopausal women.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mecanismo De Acción

Estrone acetate exerts its effects by interacting with estrogen receptors in target tissues. Upon entering the cells, it binds to nuclear receptors, forming a hormone-receptor complex. This complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, modulating the expression of specific genes. This process leads to various physiological responses, including the regulation of reproductive functions and maintenance of secondary sexual characteristics .

Comparación Con Compuestos Similares

Estrone acetate is compared with other similar compounds such as:

Estradiol acetate: More potent estrogen with higher binding affinity to estrogen receptors.

Estriol acetate: Weaker estrogen with lower potency and shorter duration of action.

Hydroxyestrone diacetate: Similar in structure but with additional hydroxyl groups, leading to different pharmacokinetic properties.

This compound is unique due to its balanced estrogenic activity and its role as a precursor for other potent estrogens. Its versatility in various chemical reactions and applications in scientific research further distinguishes it from other similar compounds .

Propiedades

Número CAS |

901-93-9 |

|---|---|

Fórmula molecular |

C20H24O3 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16-,17-,18+,20+/m0/s1 |

Clave InChI |

KDPQTPZDVJHMET-PNYFIKQUSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

SMILES isomérico |

CC(=O)OC1=CC2=C(C=C1)[C@@H]3CC[C@@]4([C@@H]([C@H]3CC2)CCC4=O)C |

SMILES canónico |

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |

Apariencia |

White to pale yellow solid |

Pictogramas |

Acute Toxic; Irritant; Health Hazard |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

Estra-1,3,5(10)-trien-17-one, 3-(acetyloxy)-; 17-oxoestra-1,3,5(10)-trien-3-yl acetate; (13alpha,14beta)-17-oxoestra-1,3,5(10)-trien-3-yl acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.